2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide
Description
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Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3S2/c1-28(25,26)15-10-11-16(18(22)12-15)20(24)23-13-6-8-14(9-7-13)27-19-5-3-2-4-17(19)21/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOQRVZWOTNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba receptors, which play a crucial role in neurotransmission.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation.
Biological Activity
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H14Cl2N2O3S2
- Molecular Weight : 397.31 g/mol
This structure includes a chloro group, a sulfonyl moiety, and an amide functional group, which may contribute to its biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in Cancer Letters demonstrated that sulfonamide derivatives could inhibit tumor growth in xenograft models, suggesting a potential therapeutic application in oncology .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar compounds has shown effectiveness against a range of pathogens, including bacteria and fungi.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Inhibited | MIC (µg/mL) |
|---|---|---|
| 2-chloro-N-{...} | E. coli | 32 |
| 4-(benzo[d]thiazole-2-yl)phenol | Staphylococcus aureus | 16 |
| 4-(methylsulfonyl)benzenecarboxamide | Candida albicans | 64 |
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective effects. Similar sulfonamide compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- Research Findings : In vitro assays have shown that certain derivatives can inhibit AChE with IC50 values comparable to established inhibitors . This suggests a potential role in treating cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial metabolism.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Preparation Methods
Direct Sulfonylation of 2-Chlorobenzoic Acid
A common route involves the sulfonylation of 2-chlorobenzoic acid using methanesulfonyl chloride (MsCl):
- Reaction Conditions :
Mechanism :
$$
\text{2-Cl-C₆H₄-COOH} + \text{MsCl} \xrightarrow{\text{SbCl}_3} \text{2-Cl-4-MsO₂-C₆H₃-COOH} + \text{HCl}
$$
The SbCl₃ catalyst facilitates electrophilic aromatic substitution at the para position relative to the carboxylic acid group.Yield and Purity :
Batch Purity (HPLC) Yield (%) 1 98.2% 78 2 97.8% 75
Alternative Route: Oxidation of Methylthio Precursor
For enhanced regiocontrol, 2-chloro-4-(methylthio)benzoic acid may be oxidized to the sulfonyl derivative:
- Oxidizing Agents :
- Reaction Profile :
$$
\text{2-Cl-4-SMe-C₆H₃-COOH} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{2-Cl-4-SO₂Me-C₆H₃-COOH}
$$
Complete conversion typically requires 12–24 hours at 50°C.
Preparation of 4-[(2-Chlorophenyl)Sulfanyl]Aniline
Ullmann Coupling of 4-Aminothiophenol
A copper-catalyzed coupling between 4-aminothiophenol and 1,2-dichlorobenzene achieves the desired substitution:
- Conditions :
Challenges :
- Competing diaryl sulfide formation
- Over-oxidation of the thiol group
Yield Optimization :
Ligand Yield (%) 1,10-Phenanthroline 65 DMEDA 52
Nucleophilic Aromatic Substitution (NAS)
An alternative employs 4-fluoroaniline and 2-chlorothiophenol under basic conditions:
$$
\text{4-F-C₆H₄-NH}2 + \text{2-Cl-C₆H₄-SH} \xrightarrow{\text{KOH}} \text{4-(2-Cl-C₆H₄-S)-C₆H₄-NH}2 + \text{HF}
$$
Yields range from 60–70% in DMF at 120°C.
Amidation and Final Assembly
Acid Chloride Formation
The benzoic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂):
- Protocol :
Coupling with 4-[(2-Chlorophenyl)Sulfanyl]Aniline
The final amidation proceeds under Schotten-Baumann conditions:
- Procedure :
Workup :
- Extract with ethyl acetate
- Wash with 1M HCl and brine
- Dry over Na₂SO₄ and concentrate
Scalability and Industrial Considerations
Cost Analysis of Routes
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Sulfonylation | SbCl₃ catalyst | 35 |
| Ullmann Coupling | CuI and ligands | 28 |
| Amidation | Solvent recovery | 20 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Precursors : 4-[(2-Chlorophenyl)sulfanyl]aniline and 2-chloro-4-(methylsulfonyl)benzoyl chloride are common starting materials .
- Reagents : Triethylamine or sodium bicarbonate is used to deprotonate intermediates and facilitate acyl chloride coupling .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis .
- Temperature : Reactions are conducted at 0–25°C to control exothermic side reactions .
- Yield Optimization : Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) improves purity to >95% .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of substituents (e.g., sulfanyl and sulfonyl groups) .
- X-ray Crystallography : Resolves molecular conformation (e.g., torsion angles between aromatic rings: ~45–86°) and hydrogen-bonding networks (N–H⋯O interactions) .
- Infrared Spectroscopy (IR) : Validates sulfonamide (S=O stretch at ~1150–1350 cm) and carbonyl (C=O stretch at ~1650 cm) functionalities .
Q. How is the purity of the compound assessed, and what analytical techniques are critical?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H] at m/z 435.91) and detects synthetic byproducts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported crystal structure data for sulfonamide derivatives?
- Methodological Answer :
- Torsion Angle Analysis : Compare S–N–C–C dihedral angles (e.g., 67.5° vs. 74.8° in related compounds) to identify conformational flexibility .
- Hydrogen-Bonding Patterns : Use crystallographic data to resolve dimeric vs. chain packing motifs (e.g., N–H⋯O vs. C–H⋯O interactions) .
- Computational Validation : Density Functional Theory (DFT) optimizes geometries and compares calculated/experimental bond lengths (e.g., S=O: 1.43–1.45 Å) .
Q. What in vitro assays are suitable for evaluating the compound’s antitumor activity, and how should controls be designed?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Controls : Include cisplatin as a positive control and DMSO vehicle controls to rule out solvent toxicity .
Q. How can computational modeling predict biological targets or binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like tubulin or kinases. Focus on sulfonamide interactions with catalytic lysine residues .
- MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å) .
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, chloro hydrophobic groups) using MOE or Discovery Studio .
Q. What strategies mitigate challenges in solubility and bioavailability during preclinical studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo dosing .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the carboxamide moiety to improve permeability .
- LogP Optimization : Adjust substituents (e.g., replacing methylsulfonyl with polar groups) to achieve LogP 2–4 .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Validate potency across multiple labs using standardized protocols (e.g., CLSI guidelines for antifungal assays) .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific effects .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 2-chloro vs. 4-fluoro substitutions) to isolate critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
